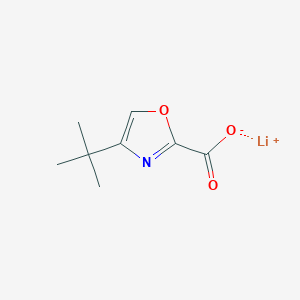

Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate

Description

Lithium 4-tert-butyl-1,3-oxazole-2-carboxylate is a lithium salt of a substituted oxazole derivative. The compound features a 1,3-oxazole ring substituted at the 4-position with a tert-butyl group and a carboxylate group at the 2-position. The tert-butyl group is known to impart steric bulk, which may influence solubility, crystallinity, and reactivity .

Properties

IUPAC Name |

lithium;4-tert-butyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.Li/c1-8(2,3)5-4-12-6(9-5)7(10)11;/h4H,1-3H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBSSVQWRHZVEM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)C1=COC(=N1)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10LiNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-1,3-oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the oxazole ring. The lithium salt is then formed by reacting the oxazole derivative with a lithium reagent such as lithium tert-butoxide .

Industrial Production Methods

Industrial production of lithium;4-tert-butyl-1,3-oxazole-2-carboxylate may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and solvents, along with stringent control of reaction parameters such as temperature, pressure, and reaction time to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.

Reduction: Reduction of the oxazole ring can lead to the formation of dihydro-oxazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while reduction can produce dihydro-oxazoles. Substitution reactions can lead to a variety of substituted oxazole derivatives .

Scientific Research Applications

Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of lithium;4-tert-butyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The lithium ion can also play a role in stabilizing the compound and enhancing its reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lithium 5-(propan-2-yl)-1,3-oxazole-2-carboxylate

This compound (CAS 2825006-42-4) shares the oxazole-carboxylate backbone but substitutes the 5-position with an isopropyl group instead of the 4-tert-butyl group. Key differences include:

This bulk may also stabilize the crystal lattice, as seen in tert-butyl-substituted cyclohexane derivatives, which exhibit distinct NMR profiles due to electronic effects .

Isoxazole and Thiazole Derivatives ()

Compounds like 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (No. 25) and 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (No. 40) feature heterocycles with sulfur or additional nitrogen atoms. Key contrasts:

Substituent Impact on Reactivity ()

The tert-butyl group in 4-tert-butylcyclohexanone was shown to influence reaction pathways in deoxofluorination, yielding 4-tert-butyl-1,1-difluorocyclohexane with distinct $^{19}\text{F}$ NMR signals (-87.1 and -98.9 ppm) .

Research Findings and Implications

- Steric Effects : The tert-butyl group likely reduces solubility in polar solvents but improves thermal stability, a trait observed in tert-butyl-substituted cyclohexanes .

- Synthetic Utility : The oxazole-carboxylate framework is versatile for further functionalization, as seen in related compounds used in medicinal chemistry pipelines .

- Spectroscopic Signatures : Substituents like tert-butyl can split NMR signals due to axial-equatorial proton interactions, as demonstrated in cyclohexane derivatives .

Biological Activity

Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate is a compound that has garnered interest in the scientific community due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate consists of a lithium ion coordinated with a 4-tert-butyl-1,3-oxazole-2-carboxylate moiety. The oxazole ring is notable for its ability to participate in various chemical reactions, including oxidation and substitution, which can further modify its biological activity.

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that oxazole derivatives can possess significant antimicrobial properties. Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate has been evaluated for its effectiveness against various bacterial strains, demonstrating promising results in inhibiting growth.

- Anticancer Properties : Preliminary research indicates that the compound may exhibit anticancer effects. Its mechanism involves the modulation of specific cellular pathways and enzyme activities that are crucial in cancer proliferation and survival.

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and enzymes .

The biological activity of Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate is thought to be mediated through several mechanisms:

- Enzyme Interaction : The oxazole ring can interact with various enzymes, potentially inhibiting their activity. For instance, it may inhibit cyclooxygenase (COX) enzymes involved in inflammation .

- Receptor Modulation : The compound may bind to specific receptors within cells, altering signaling pathways that regulate cell growth and apoptosis.

- Lithium Ion Effects : The lithium ion itself has been shown to influence neurotransmitter systems and cellular signaling pathways, which could contribute to the compound's overall biological effects .

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and safety profile of Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate:

Future Directions

Given its diverse biological activities, further research is warranted to fully elucidate the pharmacological potential of Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate. Future studies should focus on:

- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile.

- Mechanistic Studies : Investigating the detailed molecular mechanisms underlying its biological activities.

- Clinical Trials : Exploring its potential use in clinical settings for treating infections, cancer, and inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification protocols for lithium 4-tert-butyl-1,3-oxazole-2-carboxylate?

- Methodology :

- Synthesis : Start with tert-butyl oxazole derivatives (e.g., tert-butyl 2-chloro-1,3-thiazole-5-carboxylate analogs) as precursors. React with lithium hydroxide under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C for 24 hours. Use inert atmosphere (N₂/Ar) to prevent hydrolysis .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures. Monitor purity via thin-layer chromatography (TLC) and confirm with elemental analysis (C, H, N) .

- Key Considerations : Avoid moisture and oxygen during synthesis. Use tert-butyl groups to enhance steric protection of the oxazole ring .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. The tert-butyl group typically shows a singlet at ~1.3 ppm (¹H) and 25–30 ppm (¹³C) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+Li]+) .

- X-ray Diffraction : Single-crystal XRD for definitive stereochemical assignment (if crystals form) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the lithium-ion transport behavior of this compound in solid-state electrolytes?

- Approach :

- Density Functional Theory (DFT) : Calculate Li⁺ binding energies to carboxylate and oxazole groups. Analyze charge distribution to identify ion-conduction pathways .

- Molecular Dynamics (MD) : Simulate Li⁺ mobility in crystalline or amorphous phases using force fields parameterized for oxazole derivatives. Track diffusion coefficients under thermal gradients (300–400 K) .

- Validation : Compare predicted ionic conductivity (e.g., ~10⁻⁴ S/cm) with experimental impedance spectroscopy data .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values in cancer cell lines)?

- Root-Cause Analysis :

- Experimental Variables : Compare cell culture conditions (e.g., serum concentration, incubation time). For example, IC₅₀ discrepancies may arise from differences in ATP-based vs. resazurin assays .

- Compound Stability : Test degradation in cell media (HPLC monitoring) over 24–48 hours. Lithium carboxylates are prone to hydrolysis in aqueous environments .

- Mitigation : Standardize protocols (e.g., CLSI guidelines) and use internal controls (e.g., cisplatin for cytotoxicity assays) .

Q. How can substituent engineering on the oxazole ring modulate electrochemical stability in lithium-ion battery applications?

- Design Principles :

- Electron-Withdrawing Groups : Introduce nitro (-NO₂) or cyano (-CN) substituents to enhance oxidation resistance. These groups stabilize the carboxylate anion, reducing side reactions with electrolytes .

- Steric Shielding : Use bulky groups (e.g., tert-butyl) to limit solvent access to the lithium ion, improving interfacial stability .

- Testing : Perform cyclic voltammetry (0–5 V vs. Li/Li⁺) and long-term galvanostatic cycling in half-cells .

Methodological Challenges and Solutions

Q. What in vitro assays are optimal for evaluating the antiplatelet or antiviral activity of this compound?

- Assays :

- Antiplatelet : Use light transmission aggregometry (LTA) with ADP/collagen as agonists. Measure inhibition of platelet aggregation at 10–100 µM concentrations .

- Antiviral : Conduct plaque reduction assays (e.g., VSV or influenza A) in Vero cells. Combine with cytotoxicity screening (MTT assay) to calculate selectivity indices .

- Controls : Include reference compounds (e.g., aspirin for antiplatelet activity, remdesivir for antiviral) .

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stereoselectivity of oxazole ring functionalization?

- Optimization Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.